Dihexyl carbonate

Übersicht

Beschreibung

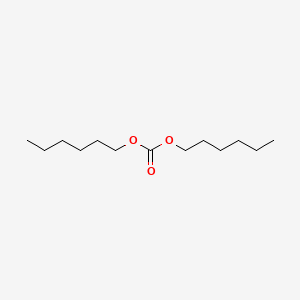

Dihexyl Carbonate (DHC) is an organic compound with the molecular formula C12H22O3. It is a colorless, volatile liquid with a mild odor. DHC is used as a solvent in laboratory experiments, as a reagent in organic synthesis, and as a plasticizer in plastics and coatings. DHC is a relatively new chemical, having been first synthesized in the early 2000s. It is produced by the reaction of hexane and carbon dioxide in the presence of a catalyst.

Wissenschaftliche Forschungsanwendungen

Polymer Science

- Summary of the Application : Dihexyl carbonate is used in the synthesis of polycarbonates and polycarbonate/polyester copolymers .

- Methods of Application : The polycondensation of diol formate and dialkyl carbonate through an ester-carbonate exchange reaction is used for the synthesis of polycarbonate . The reaction of dodecane-1,12-diol formate and dipropyl carbonate in the presence of 5 mol% potassium -butoxide (tBuOK) in diglyme at 120 °C under reduced pressure (90–100 Torr) afforded high-molar-mass polycarbonate .

- Results or Outcomes : The composition of polycarbonate and polyester in the copolymer could be arbitrarily altered by changing the feed ratio of the monomers to polyester . The crystallization temperature (Tc) of the copolymer increased linearly with increasing polycarbonate content in the copolymer from −10.8 °C (100% polyester) to 47.3 °C (100% polycarbonate) .

Thermophysical Property Data Analysis

- Summary of the Application : Dihexyl carbonate is used in the analysis of thermophysical property data .

- Methods of Application : The NIST/TRC Web Thermo Tables (WTT) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like Dihexyl carbonate . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results or Outcomes : The WTT contains critically evaluated recommendations for various properties of Dihexyl carbonate such as normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, surface tension, viscosity, thermal conductivity, and enthalpy of formation .

Microwave Assisted Synthesis

- Summary of the Application : Dihexyl carbonate is used in the microwave-assisted synthesis and spectroscopic characterization of diphenyl carbonate functionalized nanoporous starch .

- Methods of Application : The functionalization of potato starch using a greener and biologically important molecule, i.e., diphenyl carbonate under microwave irradiation to obtain nanoporous diphenyl carbonate/starch composites is demonstrated .

- Results or Outcomes : The regular surface of pristine starch was noticeably modified to a porous structure as evidenced by FESEM and TEM . Both 1 H and 13 C NMR studies revealed that the features of diphenyl carbonate were retained in modified starch .

Activated Carbonates Synthesis

- Summary of the Application : Dihexyl carbonate is used in the synthesis of activated carbonates .

- Methods of Application : Activated carbonates facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures .

- Results or Outcomes : Bis (methyl salicyl) carbonate (BMSC) clearly shows reactivity benefits over diphenyl carbonate in melt polymerization reactions, resulting in shorter reaction times and reduced heat exposure during polymerization .

Electrocatalytic Synthesis

- Summary of the Application : Dihexyl carbonate is used in the electrocatalytic synthesis of organic carbonates .

- Methods of Application : This research provides evidence that the transesterification of dimethyl carbonate (DMC) with phenol can occur under electrochemical conditions, avoiding thermocatalytic processes, and using the same catalyst as used to obtain DMC by electrochemical methods .

- Results or Outcomes : The study concludes that more in-depth research into the nature of the “electro-transesterification” step is required .

Nanocomposite Catalysts Preparation

- Summary of the Application : Dihexyl carbonate is used in the preparation of PbZr nanocomposite catalysts for the efficient synthesis of Diphenyl Carbonate .

- Methods of Application : A facile route to prepare PbZr nanocomposites were developed using different precipitants to investigate the effect on the catalytic activity of the solid acid catalysts .

- Results or Outcomes : Among the catalysts, PbZr–NH4OH represented the best catalytic performance and superior stability, indicating that NH4OH was more favorable compared with sodium hydroxide, ammonium carbonate and urea .

Eigenschaften

IUPAC Name |

dihexyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-3-5-7-9-11-15-13(14)16-12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQDSOXFNBWWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335005 | |

| Record name | Dihexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihexyl carbonate | |

CAS RN |

7523-15-1 | |

| Record name | Dihexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

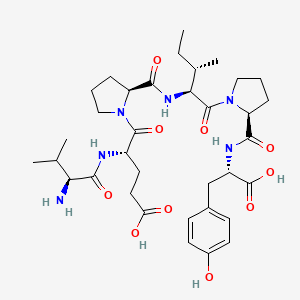

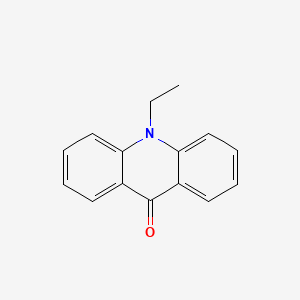

![(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1597321.png)

![Bicyclo[1.1.1]pentane](/img/structure/B1597325.png)

![Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B1597331.png)